
Application Note: GABAB Receptor Blockade in
Long-Term Potentiation (LTP) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: Cgp 35949

CAS No.: 111130-13-3

Cat. No.: B1668496 Get Quote

Compound Focus: CGP 35348 (and analogs CGP 55845) Correction Notice:CGP 35949 is

pharmacologically identified as a leukotriene D4 (LTD4) antagonist. In the context of LTP and

synaptic plasticity, the standard "CGP" compound utilized is CGP 35348 (or the more potent

CGP 55845). This guide focuses on the application of CGP 35348/55845 for facilitating LTP

induction.

Executive Summary
CGP 35348 is a selective, brain-penetrant antagonist of the GABA_B receptor.[1] In Long-Term

Potentiation (LTP) studies, it is primarily used to block postsynaptic GABA_B-mediated

inhibitory postsynaptic potentials (IPSPs). By suppressing the "late" inhibitory component (slow

IPSP), CGP 35348 facilitates the depolarization required to relieve the Mg²⁺ block of NMDA

receptors, thereby lowering the threshold for LTP induction, particularly in the hippocampus

(CA1) and neocortex.

Key Applications
Facilitation of LTP: Enabling LTP induction using sub-threshold stimulation protocols (e.g.,

Theta Burst Stimulation).

Dissection of Inhibitory Circuits: Isolating feed-forward vs. feed-back inhibition components.
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Epileptogenesis Models: Studying hyperexcitability by removing GABAergic braking

mechanisms.

Mechanistic Insight: The Disinhibition Gate
To effectively use CGP 35348, one must understand the causality of the "Disinhibition Gate."

Under basal conditions, high-frequency stimulation triggers the release of both Glutamate and

GABA. While Glutamate activates AMPA/NMDA receptors, GABA activates GABA_A (fast

inhibition) and GABA_B (slow inhibition) receptors.

The Problem: GABA_B activation triggers G-protein-coupled inwardly rectifying potassium

channels (GIRK/Kir3), causing hyperpolarization. This hyperpolarization "shunts" the

dendritic depolarization, preventing the removal of the Mg²⁺ block from NMDA receptors,

thus inhibiting LTP.

The Solution (CGP 35348): By antagonizing GABA_B, the slow IPSP is abolished.[2] The

dendritic spine remains depolarized longer, allowing maximal NMDAR Ca²⁺ influx and robust

LTP induction.

Pathway Visualization
The following diagram illustrates the mechanism of action for CGP 35348 in the context of LTP

induction.
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Caption: Blockade of GABA_B receptors by CGP 35348 prevents K+-mediated

hyperpolarization, facilitating NMDAR activation and LTP.

Experimental Protocol: LTP Induction in Acute
Hippocampal Slices[4]
Reagent Preparation
CGP 35348 is hydrophilic and water-soluble, whereas the more potent analog CGP 55845

requires DMSO.

Compound Solvent Stock Conc.[3]
Working Conc.
(aCSF)

Mechanism
Note

CGP 35348 Water / aCSF 100 mM 10 - 100 µM

Low affinity

(requires higher

conc.), fast

washout.

CGP 55845 DMSO 10 mM 1 - 5 µM

High affinity

(nanomolar

potency), slow

washout.

Self-Validating Step: If using CGP 55845, ensure final DMSO concentration in aCSF is <0.1%

to avoid non-specific solvent effects on membrane stability.

Slice Preparation & Maintenance
Dissection: Rapidly dissect the hippocampus in ice-cold, oxygenated (95% O₂/5% CO₂)

cutting solution (high sucrose/low Na⁺) to minimize excitotoxicity.

Recovery: Incubate slices (350-400 µm) at 32°C for 30 mins, then at room temperature for

>1 hour in standard aCSF.
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Recording Chamber: Transfer slice to a submerged recording chamber perfused with aCSF

(2-3 mL/min) at 30-32°C.

Electrophysiology Workflow (Field Potential Recording)
Phase 1: Baseline Stability (0 - 20 min)

Stimulate Schaffer collaterals using a bipolar electrode.

Record fEPSP (field Excitatory Postsynaptic Potential) from the CA1 stratum radiatum.

Adjust stimulus intensity to elicit 30-40% of the maximal response (avoid population spikes).

Criterion: Baseline slope must remain stable (<5% drift) for at least 20 minutes.

Phase 2: Drug Application (20 - 30 min)
Wash-in: Switch perfusion to aCSF containing CGP 35348 (50 µM).

Monitoring: Monitor baseline fEPSP for 10 minutes.

Observation: You may see a slight increase in baseline fEPSP width or amplitude due to the

removal of tonic GABA_B inhibition, though this is often minimal at low stimulation

frequencies (0.033 Hz).

Paired-Pulse Test (Optional): To validate drug activity, deliver paired pulses (50-200ms ISI).

CGP 35348 should reduce Paired-Pulse Depression (PPD) of the IPSP (if recording

intracellularly) or alter the fEPSP paired-pulse ratio by blocking presynaptic autoreceptors

(though CGP 35348 is less potent at presynaptic sites than postsynaptic sites compared to

other antagonists).

Phase 3: LTP Induction (Time T=0)
Protocol: Apply Theta Burst Stimulation (TBS).[1]

Pattern: 5 bursts at 5 Hz; each burst consists of 4 pulses at 100 Hz.

Rationale: TBS mimics physiological hippocampal firing (theta rhythm). Under control

conditions, mild TBS often fails to induce robust LTP due to GABAergic braking.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.jneurosci.org/content/19/11/4609
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


With CGP 35348: The blockade of the slow IPSP allows the bursts to summate temporally,

effectively depolarizing the spine to unblock NMDARs.

Phase 4: Maintenance Recording (T=0 to T+60 min)
Resume baseline stimulation (0.033 Hz).

Washout (Optional): You can wash out CGP 35348 after induction (T+5 min) to prove that

GABA_B blockade was only required for induction, not expression.

Data Analysis & Expected Results
To quantify the effect of CGP 35348, normalize the fEPSP slope to the pre-induction baseline

(set to 100%).

Condition Induction Protocol
fEPSP Slope (T+60
min)

Interpretation

Control (aCSF) Weak TBS (5 bursts) 105% ± 5%

Minimal/No

Potentiation

(Threshold not met).

CGP 35348 (50 µM) Weak TBS (5 bursts) 145% ± 8%
Facilitated LTP

(Inhibition removed).

APV (50 µM) Weak TBS + CGP 100% ± 3%

Blocks effect

(Confirms NMDAR

dependence).

Troubleshooting Guide
Issue: No facilitation observed with CGP 35348.

Cause: Concentration too low. CGP 35348 has lower affinity than CGP 55845.

Fix: Increase to 100 µM or switch to CGP 55845 (1 µM).

Issue: Epileptiform activity (population spikes appearing in baseline).
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Cause: Complete removal of inhibition (GABA_A + GABA_B) or high excitability.

Fix: Do not block GABA_A (Bicuculline/Picrotoxin) unless necessary. CGP 35348 alone

rarely causes seizure-like events in healthy slices, but ensure Mg²⁺ is present (1-1.3 mM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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